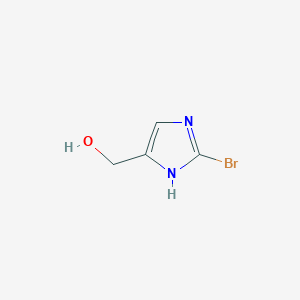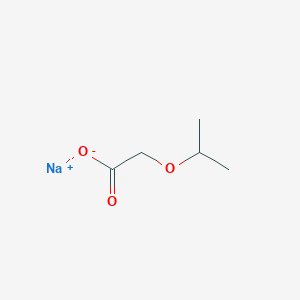
N-(4-amino-2,6-dimethylphenyl)acetamide
概要
説明
N-(4-amino-2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H14N2O. It is a derivative of acetanilide and is known for its various applications in scientific research and industry. This compound is characterized by the presence of an amino group and two methyl groups attached to the phenyl ring, which contribute to its unique chemical properties.
作用機序
Target of Action
N-(4-amino-2,6-dimethylphenyl)acetamide is an active metabolite of lidocaine . Lidocaine is a local anesthetic drug that has been used to treat arrhythmias and chronic neuropathic pain via peripheral nerve blocking . Therefore, it can be inferred that the primary targets of this compound are likely to be similar to those of lidocaine, which are voltage-gated sodium channels in nerve cells .
Mode of Action
The compound interacts with its targets, the sodium channels, by binding to specific sites within the channel pore, thereby blocking the passage of sodium ions . This blockade prevents the generation and conduction of nerve impulses, resulting in a loss of sensation in the specific body part without loss of consciousness or impairment of central control of vital functions .
Biochemical Pathways
By blocking sodium channels, it disrupts the normal flow of sodium ions, which is crucial for the initiation and propagation of action potentials in neurons .
Pharmacokinetics
Lidocaine is known for its excellent diffusing and penetrating properties, as well as its rapid onset of surgical analgesia .
Result of Action
The primary result of the action of this compound is the loss of sensation in a specific body part without loss of consciousness or impairment of central control of vital functions . This is achieved through its action on sodium channels in nerve cells, preventing the generation and conduction of nerve impulses .
準備方法
Synthetic Routes and Reaction Conditions
N-(4-amino-2,6-dimethylphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylaniline with acetic anhydride in the presence of a catalyst such as glacial acetic acid. The reaction typically occurs at elevated temperatures, around 80°C, and results in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-(4-amino-2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted acetanilide derivatives.
科学的研究の応用
N-(4-amino-2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
Lidocaine: 2-diethylamino-N-(2,6-dimethylphenyl)acetamide, a widely used local anesthetic.
Acetaminophen: 4-hydroxyphenyl acetamide, known for its analgesic and antipyretic properties.
N-(2,6-Dimethylphenyl)chloroacetamide: Used in various industrial applications.
Uniqueness
N-(4-amino-2,6-dimethylphenyl)acetamide is unique due to its specific structural features, such as the presence of an amino group and two methyl groups on the phenyl ring
特性
IUPAC Name |
N-(4-amino-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODSKRCNOQNBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280285 | |
| Record name | N-(4-Amino-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116296-36-7 | |
| Record name | N-(4-Amino-2,6-dimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116296-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-piperazin-1-YL)-ethanol](/img/structure/B3215474.png)




![N-[(1R)-2'-Amino-3,3'-dibromo-4,4',6,6'-tetrakis(trifluoromethyl)[1,1'-biphenyl]-2-yl]-P,P-diphenylphosphinous Amide](/img/structure/B3215496.png)








